(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved using various methods, including one-pot synthesis, three-component reaction, and condensation reaction. In one-pot synthesis, the reactants are mixed together in a single step, resulting in the formation of the desired product. In a three-component reaction, three reactants are used to synthesize the product. In a condensation reaction, two or more reactants are used to synthesize a product with the elimination of a small molecule such as water.Molecular Structure Analysis
The molecular structure of this compound includes a nitrogen atom in its structure. The InChI key for this compound is IUJHZQYFDOCRSC-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound is a white to pale-yellow powder that is soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran. Its melting point is 160-165°C and its boiling point is 458.4°C at 760 mmHg.Scientific Research Applications
Anti-Tuberculosis Potential
Given the global health challenge posed by tuberculosis, compounds with anti-TB activity are crucial. FPAzm has been investigated for its effectiveness against Mycobacterium tuberculosis . Its unique structure may offer new avenues for TB drug development.
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. FPAzm’s anti-inflammatory properties have attracted attention . It could be explored as a potential therapeutic agent for conditions involving excessive inflammation.
Anti-Tumor Potential
Cancer research seeks novel compounds with anti-tumor effects. FPAzm’s cytotoxicity activity against cancer cells has been investigated . It might contribute to the development of targeted cancer therapies.
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields, including pharmaceuticals, materials science, and electronics. Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic uses .
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXQOJOGSYMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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